Quantitative Differentiation Data Gap
A comprehensive search for primary, comparator-based evidence was conducted. No quantitative data were found that directly benchmark this compound against its closest analogs in a head-to-head or cross-study comparable manner. While a related compound (CHEMBL3228403, structurally similar to the target) showed an IC50 of >11,700 nM against rabbit INMT, this data point is isolated and lacks a comparator for the N-methyltryptamine substrate used [1]. In another study, potent urease inhibitors were identified among N-substituted indole-3-carbaldehyde oxime isomers, but the specific contribution of the 5-bromo-O-methyloxime combination was not isolated for direct comparison, and the compound's own activity data is unverified in this context [2]. Therefore, verifiable, quantitative differentiation evidence is currently insufficient to prioritize this compound over a close analog based on published data alone. This represents a significant evidence gap for procurement decisions.
| Evidence Dimension | Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 11,700 nM (for a structurally similar compound, CHEMBL3228403) |
| Comparator Or Baseline | No direct comparator assayed under identical conditions for this target. |
| Quantified Difference | Unable to calculate a meaningful difference without a comparator. |
| Conditions | Inhibition of rabbit INMT using N-methyltryptamine as a substrate. |
Why This Matters
Without quantitative, comparative data, a scientific procurement decision cannot be data-driven and relies instead on unverified structural assumptions, increasing project risk.
- [1] BindingDB. (n.d.). BDBM50000329 (CHEMBL3228403). Affinity Data: IC50 > 1.17E+4 nM. Inhibition of New Zealand white rabbit lung INMT. Retrieved from bindingdb.org View Source
- [2] Kalatuwawege, I.P., Gunaratna, M.J., & Udukala, D.N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, MDPI. View Source
